molecular formula C4H3F3N2OS2 B1313738 2-(Methylsulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 65439-30-7

2-(Methylsulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No. B1313738
CAS RN: 65439-30-7
M. Wt: 216.2 g/mol
InChI Key: XZYSURGMSJMTBJ-UHFFFAOYSA-N
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Description

2-(Methylsulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a chemical compound with the molecular formula C4H3F3N2OS2. It has a molecular weight of 216.21 and is used for research purposes .


Synthesis Analysis

The synthesis of compounds similar to 2-(Methylsulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole involves various methods. For instance, the synthesis of 2-trifluoromethyl thiazoles involves [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates . Another method involves the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 2-(Methylsulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole consists of a thiadiazole ring with a methylsulfinyl group at the 2-position and a trifluoromethyl group at the 5-position .

Scientific Research Applications

Heterocyclic Compound Pharmacophores

Thiadiazole derivatives, including those related to 2-(Methylsulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, are recognized for their extensive pharmacological activities. The presence of the toxophoric N2C2S moiety in 1,3,4-thiadiazoles contributes to their importance in medicinal chemistry, offering a wide array of biological activities such as anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. These compounds are considered pivotal for new drug development, highlighting their role as hybrid molecules in pharmacology (Mishra et al., 2015).

Synthetic Methodologies and Biological Significance

The synthesis and biological significance of thiadiazolines and related compounds have been thoroughly reviewed, focusing on the variety of synthetic methods and their importance in pharmaceutical research. Thiadiazoles are obtained primarily from cyclization reactions of thiosemicarbazone under various conditions, with a significant focus on their pharmaceutical significance, especially their biological activity against different microbial strains (Yusuf & Jain, 2014).

Antimicrobial Activity

A comprehensive review on the antimicrobial activity of 1,3,4-thiadiazole derivatives emphasizes their significant biological activities, including antimicrobial, anti-inflammatory, antitubercular, antidiabetic, and antiviral effects. This study also explores the structure-activity relationship (SAR) of these compounds, suggesting their potential as crucial tools for developing newer compounds with improved efficacy and safety (Alam, 2018).

Chemistry, Synthesis, and Biological Activities

The exploration of thiadiazole chemistry has been extensive due to its broad spectrum of applications in organic synthesis, pharmaceuticals, and biological applications. Thiadiazoles serve various roles, including as oxidation inhibitors, dyes, metal chelating agents, and anti-corrosion agents. This review provides insights into the developments, synthetic strategies, and diverse biological activities of thiadiazole compounds, underlining their significance in the development of efficacious and safe therapeutic agents (Asif, 2016).

Novel Antiparasitic Agents

Research has indicated that thiadiazole scaffolds exhibit potential as antiparasitic agents, particularly against diseases like leishmaniasis and malaria. The development of drug-resistant strains necessitates new antimalarial and leishmanicidal drugs, with thiadiazole derivatives showing promising low-toxicity antileishmanial activity and inhibitory action against specific enzymes in Plasmodium falciparum. This highlights thiadiazoles' potential in medicinal chemistry for developing novel lead compounds with antiparasitic activities (Tahghighi & Babalouei, 2017).

properties

IUPAC Name

2-methylsulfinyl-5-(trifluoromethyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2OS2/c1-12(10)3-9-8-2(11-3)4(5,6)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYSURGMSJMTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NN=C(S1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458345
Record name 2-(Methanesulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

CAS RN

65439-30-7
Record name 2-(Methanesulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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